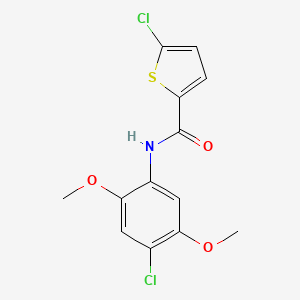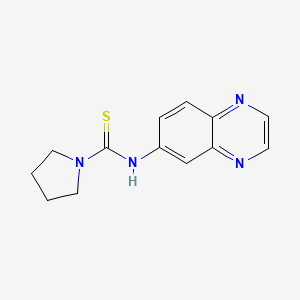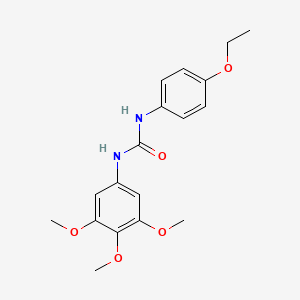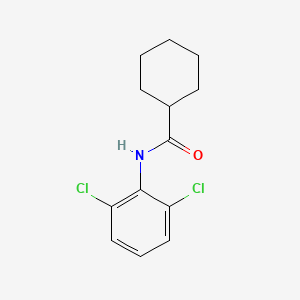
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide, also known as CMT-3, is a synthetic compound derived from a class of molecules called thiophenes. CMT-3 has been studied extensively for its potential applications in scientific research, particularly in the field of cancer research.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide is not fully understood, but it is thought to involve the inhibition of matrix metalloproteinases (MMPs). MMPs are enzymes that play a role in the breakdown of extracellular matrix proteins, which are important for cell migration and tissue remodeling. Inhibition of MMPs by 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide may lead to the inhibition of tumor growth and the promotion of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects. In addition to its anti-tumor effects, 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide has also been shown to inhibit the production of prostaglandin E2 (PGE2), a molecule that is involved in inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide in lab experiments is its specificity for MMPs. 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide has been shown to selectively inhibit the activity of MMP-2 and MMP-9, which are involved in cancer cell invasion and metastasis. However, one limitation of using 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide in lab experiments is its potential toxicity. 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide has been shown to have cytotoxic effects on normal cells, which may limit its use in clinical applications.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide. One area of focus is the development of more potent and selective MMP inhibitors. Additionally, further studies are needed to understand the mechanism of action of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide and its potential applications in treating other diseases, such as osteoarthritis and periodontitis. Finally, more studies are needed to assess the toxicity of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide and its potential for clinical applications.
Synthesemethoden
The synthesis of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide involves a multi-step process that begins with the preparation of 2,5-dimethoxyphenylacetic acid. This acid is then converted to 2,5-dimethoxyphenylacetyl chloride, which is reacted with 5-chlorothiophene-2-carboxamide to form 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide. The final product is purified using column chromatography to obtain a pure form of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide has been extensively studied for its potential applications in cancer research. Several studies have shown that 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide has anti-tumor effects, inhibiting the growth of cancer cells in vitro and in vivo. 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide has been studied for its potential applications in treating osteoarthritis and periodontitis.
Eigenschaften
IUPAC Name |
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO3S/c1-18-9-6-8(10(19-2)5-7(9)14)16-13(17)11-3-4-12(15)20-11/h3-6H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDUJCMYFAZRJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=C(S2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide](/img/structure/B5803148.png)





![tert-butyl 4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5803183.png)


![methyl 2-[({[2-(methylthio)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B5803198.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5803218.png)

![methyl {4-[(dimethylamino)sulfonyl]phenyl}carbamate](/img/structure/B5803236.png)